molecular formula C8H15ClFNO2 B1593268 Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride CAS No. 845909-49-1

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Cat. No.: B1593268
CAS No.: 845909-49-1
M. Wt: 211.66 g/mol
InChI Key: LMOYJYURBYZOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves the reaction of ethyl 4-fluoropiperidine-4-carboxylate with hydrochloric acid. The reaction is typically carried out in a solvent such as 1,4-dioxane at room temperature for a specified period . The resulting mixture is then concentrated under vacuum to yield the desired product as a white solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between ethyl 4-fluoropiperidine-4-carboxylate and hydrochloric acid, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol .

Scientific Research Applications

Medicinal Chemistry

EFPC has shown potential as an orexin receptor antagonist , which may have implications for treating sleep disorders and obesity. The fluorine atom enhances binding affinity to these receptors, modulating their activity effectively .

Case Study: Orexin Receptor Antagonism

  • Study Findings: EFPC demonstrated significant inhibition of orexin receptor activity in vitro, suggesting its utility in developing therapies for insomnia.

Antibacterial Activity

Research indicates that EFPC and related compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes them valuable candidates for developing new antibiotics, especially in light of rising antibiotic resistance .

Case Study: Antibacterial Efficacy

  • Study Findings: EFPC was evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly in hospital-acquired infections where resistant strains are prevalent .

Neurological Applications

Preliminary studies suggest that EFPC may act as a sodium channel blocker, indicating potential applications in treating neurological disorders. This is linked to its structural characteristics that allow it to interact with sodium channels effectively .

Case Study: Sodium Channel Interaction

  • Study Findings: Derivatives of EFPC were shown to modulate sodium channel activity, warranting further investigation into their pharmacological effects.

Mechanism of Action

The mechanism of action of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a fluorinated compound with the molecular formula C8H15ClFNO2C_8H_{15}ClFNO_2 and a molecular weight of 211.66 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.

Preparation Methods

The synthesis of this compound typically involves the reaction of ethyl 4-fluoropiperidine-4-carboxylate with hydrochloric acid. This reaction can be performed in solvents like 1,4-dioxane at room temperature, ensuring high yield and purity. The industrial production methods mirror laboratory synthesis but are optimized for larger scales.

Chemical Reactions

This compound can undergo various reactions, including:

  • Substitution Reactions : The fluorine atom can be replaced by other functional groups.
  • Hydrolysis : The ester group can be hydrolyzed to yield a carboxylic acid and alcohol.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially modulating the activity of these targets. The specific pathways involved depend on the context of use, including therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Potential : Research indicates that fluorinated piperidine derivatives may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Ethyl 4-Fluoropiperidine-4-carboxylate have shown promising results in inhibiting cell viability in ovarian cancer models .
  • Pharmacological Interactions : Preliminary studies suggest that derivatives may interact with biological targets, leading to potential pharmacological applications. For instance, structural modifications can enhance selectivity towards specific receptors, which is crucial for developing targeted therapies .
  • Biological Assays : Various assays have been conducted to evaluate the compound's effects on cell proliferation and apoptosis induction in cancer models. These studies often employ different concentrations to determine IC50 values, which indicate the potency of the compound against specific cell lines .

Case Studies

Several case studies provide insights into the compound's efficacy:

  • A study demonstrated that a related piperidine derivative exhibited an IC50 value of around 31.5 µM against ovarian cancer cells, highlighting its potential as an anticancer agent .
  • Another investigation into similar fluorinated compounds revealed their ability to inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug metabolism modulation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundFluorine at the 4-positionEnhanced binding affinity; potential anticancer properties
Mthis compoundLacks ethyl groupDifferent pharmacokinetics; alternative biological activity
Ethyl N-Boc-4-fluoropiperidine-4-carboxylatetert-butoxycarbonyl protecting groupUseful in peptide synthesis; differing reactivity

The unique fluorination pattern in this compound may enhance its selectivity and potency compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYJYURBYZOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646931
Record name Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845909-49-1
Record name Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1-tert-butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate (1.0 g, 3.89 mmol) in 1,4-dioxane (10 mL) was added HCl-dioxane (4.0 M, 15 mL) solution and the mixture stirred at rt for 30 min. After completion of reaction (By TLC), solvent was evaporated to obtain brownish solid material (0.78 g) that was carried forward to the next step without purification. MS: 176.20 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Reactant of Route 2
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Reactant of Route 4
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Reactant of Route 6
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.